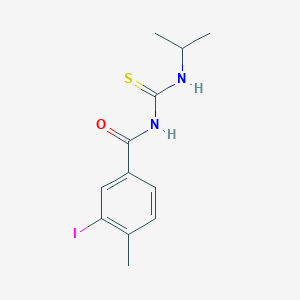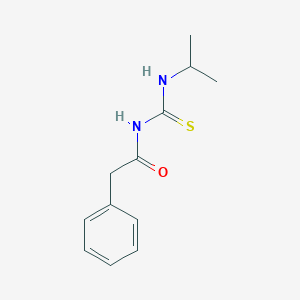![molecular formula C19H21BrN4O3S2 B319412 N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B319412.png)
N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its bromine, piperazine, sulfonyl, and benzamide functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of a bromine atom into the benzamide structure.
Sulfonylation: Addition of a sulfonyl group to the phenyl ring.
Piperazine Incorporation: Attachment of the piperazine moiety to the sulfonylated phenyl ring.
Carbamothioylation: Introduction of the carbamothioyl group to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods often include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the desired chemical reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to remove oxygen or add hydrogen atoms.
Substitution: Replacement of one functional group with another, such as halogen substitution.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-bromobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea include:
2-bromo-N-phenylbenzamide: Lacks the piperazine and sulfonyl groups.
N-(4-sulfamoylphenyl)benzamide: Contains a sulfonyl group but lacks the bromine and piperazine moieties.
4-(4-methylpiperazin-1-yl)sulfonylbenzamide: Contains the piperazine and sulfonyl groups but lacks the bromine atom.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom, piperazine ring, and sulfonyl group makes it a versatile compound for various chemical and biological studies.
Propiedades
Fórmula molecular |
C19H21BrN4O3S2 |
|---|---|
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
2-bromo-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21BrN4O3S2/c1-23-10-12-24(13-11-23)29(26,27)15-8-6-14(7-9-15)21-19(28)22-18(25)16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3,(H2,21,22,25,28) |
Clave InChI |
MYGMJRPFNFDTHZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-N'-[3-(2-methoxyphenyl)acryloyl]thiourea](/img/structure/B319332.png)
![4-fluoro-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319333.png)





![3-bromo-4-methyl-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319344.png)
![4-methyl-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319346.png)

![N-[methyl(phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B319349.png)


![3-bromo-4-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319352.png)
